molecular formula C7H7NO3 B6256459 1-(prop-2-ynoyl)azetidine-3-carboxylic acid CAS No. 2731009-10-0

1-(prop-2-ynoyl)azetidine-3-carboxylic acid

Cat. No. B6256459
CAS RN: 2731009-10-0
M. Wt: 153.1
InChI Key:
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Description

1-(Prop-2-ynoyl)azetidine-3-carboxylic acid, also known as 1-propynoylazetidine-3-carboxylic acid and abbreviated as PPA, is an organic compound that belongs to the azetidine family. It is an α,β-unsaturated carboxylic acid with a molecular weight of 140.13 g/mol. PPA is a colorless solid and is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and chloroform. It is known to be a useful building block for organic synthesis and has been used in the development of pharmaceuticals and agrochemicals.

Scientific Research Applications

PPA has been used in a variety of scientific research applications. It is a useful building block for organic synthesis and has been used in the development of pharmaceuticals and agrochemicals. It has also been used in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. Additionally, PPA has been used in the synthesis of polycyclic aromatic compounds, which are important in the study of heterocyclic chemistry.

Mechanism of Action

The mechanism of action of PPA is not well understood. However, it is believed to involve the nucleophilic addition of the carboxylic acid group to an electrophilic species, such as an alkyl halide or an alkyl sulfonate. This reaction leads to the formation of a new carbon-carbon bond and the release of a proton.
Biochemical and Physiological Effects
The biochemical and physiological effects of PPA are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In addition, PPA has been shown to have an antioxidant effect in vitro, suggesting that it may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using PPA in lab experiments include its availability, low cost, and solubility in organic solvents. Additionally, PPA is a useful building block for organic synthesis and has been used in the development of pharmaceuticals and agrochemicals. On the other hand, the main limitation of PPA is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving PPA. These include further studies into its mechanism of action, biochemical and physiological effects, and potential applications in drug development. Additionally, further research into its synthesis methods could lead to more efficient and cost-effective production. Finally, further studies into its solubility in water could lead to its use in aqueous solutions.

Synthesis Methods

PPA can be synthesized via a variety of methods, including the reaction of propargylamines with acyl chlorides, the reaction of propargyl alcohols with N-acyliminium ions, and the reaction of propynoic acid with anhydrides. The most commonly used method is the reaction of propargyl alcohols with N-acyliminium ions, which is a two-step process. First, the propargyl alcohol is reacted with an N-acyliminium ion to form a propargyl amide. Then, the propargyl amide is reacted with an acid chloride to form PPA.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-(prop-2-ynoyl)azetidine-3-carboxylic acid can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Propargyl bromide", "Azetidine-3-carboxylic acid", "Triethylamine", "Sodium hydride", "Diethyl azodicarboxylate", "Chloroacetyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Propargyl bromide is reacted with azetidine-3-carboxylic acid in the presence of triethylamine to form 1-(prop-2-ynoyl)azetidine-3-carboxylic acid.", "Step 2: Sodium hydride is added to the reaction mixture to deprotonate the carboxylic acid group.", "Step 3: Diethyl azodicarboxylate is added to the reaction mixture to form the corresponding diazo compound.", "Step 4: Chloroacetyl chloride is added to the reaction mixture to form the corresponding acyl chloride.", "Step 5: Sodium hydroxide is added to the reaction mixture to hydrolyze the acyl chloride to the corresponding carboxylic acid.", "Step 6: The product is extracted with ethyl acetate and washed with water and hydrochloric acid to obtain the final product." ] }

CAS RN

2731009-10-0

Product Name

1-(prop-2-ynoyl)azetidine-3-carboxylic acid

Molecular Formula

C7H7NO3

Molecular Weight

153.1

Purity

95

Origin of Product

United States

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